molecular formula C9H11NO B1368325 1-(4-METHYLPYRIDIN-2-YL)ACETONE CAS No. 42508-80-5

1-(4-METHYLPYRIDIN-2-YL)ACETONE

Cat. No.: B1368325
CAS No.: 42508-80-5
M. Wt: 149.19 g/mol
InChI Key: NISIAOZUKDDYST-UHFFFAOYSA-N
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Description

1-(4-METHYLPYRIDIN-2-YL)ACETONE is a chemical compound with the molecular formula C₉H₁₁NO. It is a heterocyclic building block used in various chemical syntheses and research applications. The compound is characterized by a pyridine ring substituted with a methyl group at the 4-position and a propan-2-one group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-METHYLPYRIDIN-2-YL)ACETONE can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHYLPYRIDIN-2-YL)ACETONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

Scientific Research Applications

1-(4-METHYLPYRIDIN-2-YL)ACETONE is utilized in numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-METHYLPYRIDIN-2-YL)ACETONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, participate in electron transfer, or undergo chemical transformations .

Comparison with Similar Compounds

  • 1-(4-Methylpyridin-2-yl)ethanone
  • 1-(4-Methylpyridin-2-yl)butan-2-one
  • 1-(4-Methylpyridin-2-yl)pentan-2-one

Comparison: 1-(4-METHYLPYRIDIN-2-YL)ACETONE is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for particular applications in synthesis and research .

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-10-9(5-7)6-8(2)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISIAOZUKDDYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560719
Record name 1-(4-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42508-80-5
Record name 1-(4-Methyl-2-pyridinyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42508-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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